1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran-2-ylmethyl Intermediate: This step involves the reaction of benzofuran with a suitable alkylating agent to form the benzofuran-2-ylmethyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under specific conditions to form the piperidin-4-yl derivative.
Coupling with 2-Methoxyphenylpiperazine: Finally, the piperidin-4-yl derivative is coupled with 2-methoxyphenylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzofuran moieties using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-chlorophenyl)piperazine
- 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-fluorophenyl)piperazine
- 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-nitrophenyl)piperazine
Uniqueness
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-29-25-9-5-3-7-23(25)28-16-14-27(15-17-28)21-10-12-26(13-11-21)19-22-18-20-6-2-4-8-24(20)30-22/h2-9,18,21H,10-17,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWJDKNQIFBGSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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